molecular formula C9H9IO3 B12952021 (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B12952021
M. Wt: 292.07 g/mol
InChI Key: VDQQMLWTKNMZDG-UHFFFAOYSA-N
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Description

(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of dihydrobenzodioxins This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the iodination of a precursor dihydrobenzo[b][1,4]dioxin compound followed by the introduction of the methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.

    Substitution: The iodine atom can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of the iodine atom and the methanol group contributes to its bioactivity, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism of action of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the methanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

Compared to similar compounds, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and bioactivity, making it more effective in various applications .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

(6-iodo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9IO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2

InChI Key

VDQQMLWTKNMZDG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)I)CO

Origin of Product

United States

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